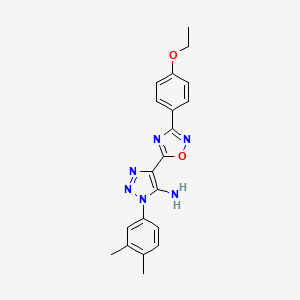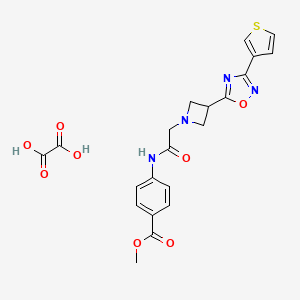
Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner .Molecular Structure Analysis
The molecular structure of this compound was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .科学的研究の応用
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives similar to Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate possess significant antimicrobial and antifungal properties. For instance, benzimidazole derivatives incorporating oxadiazole and azetidinone structures have shown promising antimicrobial and molluscicidal activities (Nofal, Z. M., Fahmy, H., & Mohamed, H., 2002). Similarly, compounds with 1,3,4-oxadiazole fluorophore have been synthesized and characterized, exhibiting notable mesomorphic behavior and photoluminescent properties, hinting at their utility in materials science and bioimaging applications (Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L., 2010).
Anti-inflammatory Properties
Several studies have focused on the anti-inflammatory activities of compounds containing 1,3,4-oxadiazole moieties. For example, substituted 1,3,4-oxadiazoles have been synthesized and tested for their efficacy in reducing inflammation, with results indicating that they possess considerable anti-inflammatory potential (Nargund, L., Reddy, G. R., & Hariprasad, V., 1994).
Corrosion Inhibition
The search for effective corrosion inhibitors is a vital area of research in materials science. Oxadiazole derivatives, including those structurally related to Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate, have been evaluated for their ability to protect metals from corrosion. A study on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid highlighted their effectiveness, showcasing the potential of these compounds in industrial applications (Ammal, P., Prajila, M., & Joseph, A., 2018).
Neurogenic Potential and Melatonergic Receptor Pharmacology
Innovative research on melatonin-based compounds has explored the neurogenic potential of structures incorporating the 1,3,4-oxadiazole unit. These studies suggest that such compounds can promote the differentiation of neural stem cells into neurons, potentially offering new avenues for the treatment of neurodegenerative diseases (de la Fuente Revenga, M., et al., 2015).
特性
IUPAC Name |
methyl 4-[[2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S.C2H2O4/c1-26-19(25)12-2-4-15(5-3-12)20-16(24)10-23-8-14(9-23)18-21-17(22-27-18)13-6-7-28-11-13;3-1(4)2(5)6/h2-7,11,14H,8-10H2,1H3,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHBJVQJUMVKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

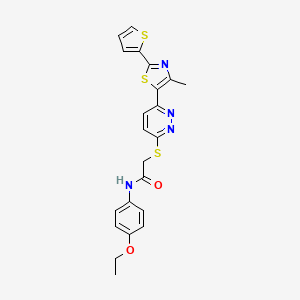
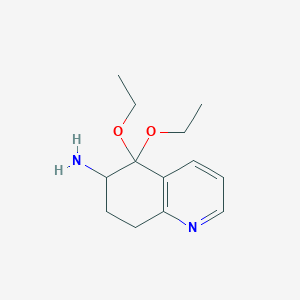
![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)

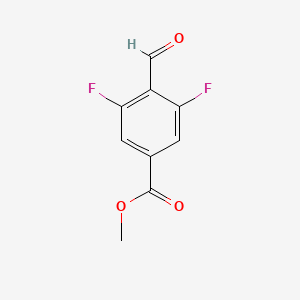
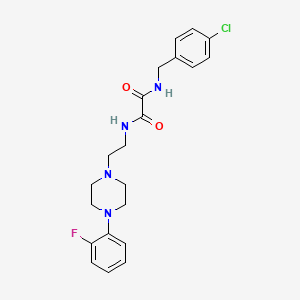
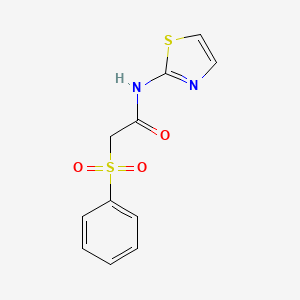
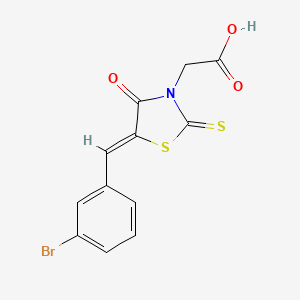
methanone](/img/structure/B2587864.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)

